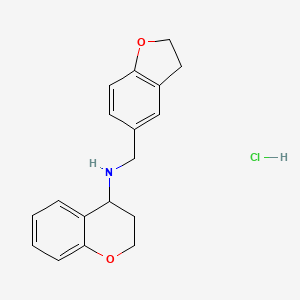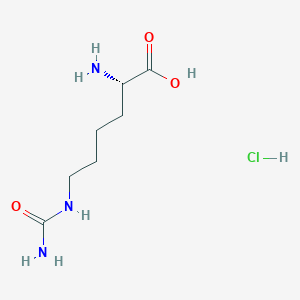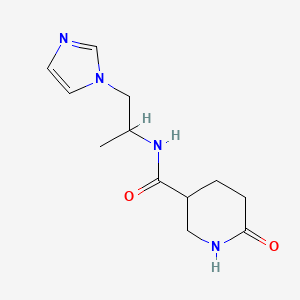![molecular formula C16H13N5 B7570903 2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPMAP and has a molecular formula of C18H14N6. PPMAP belongs to the category of pyrazole derivatives and is synthesized using a simple and efficient method.
作用機序
The mechanism of action of PPMAP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. PPMAP has been shown to inhibit enzymes such as phosphodiesterases and protein kinases, which play a crucial role in various cellular processes. PPMAP has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
PPMAP has been shown to have various biochemical and physiological effects on the body. In animal models, PPMAP has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. PPMAP has also been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains. However, more research is needed to understand the full extent of the biochemical and physiological effects of PPMAP.
実験室実験の利点と制限
PPMAP has several advantages for lab experiments such as its simple and efficient synthesis method, low toxicity, and potential applications in various fields. However, PPMAP also has some limitations such as its poor solubility in water and limited availability. These limitations can be overcome by modifying the synthesis method or developing new formulations of PPMAP.
将来の方向性
There are several future directions for the research and development of PPMAP. One direction is to study the potential applications of PPMAP in drug discovery and development. PPMAP can be used as a lead compound for developing new drugs that target various enzymes and signaling pathways. Another direction is to study the potential applications of PPMAP in material science. PPMAP can be used as a ligand in metal-organic frameworks for various applications such as gas storage and separation. Overall, PPMAP has great potential for various applications and warrants further research and development.
合成法
PPMAP can be synthesized using a one-pot reaction method that involves the condensation of 4-aminopyridine-3-carbonitrile with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure PPMAP.
科学的研究の応用
PPMAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPMAP has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. PPMAP has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. In biochemistry, PPMAP has been studied for its ability to inhibit enzymes such as phosphodiesterases and protein kinases. PPMAP has also been used as a ligand in metal-organic frameworks for various applications in material science.
特性
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-11-13-5-4-9-18-16(13)19-12-14-8-10-21(20-14)15-6-2-1-3-7-15/h1-10H,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCCLAUCGDARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)



![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)


![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)


![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)